molecular formula C6H9NO4 B1218848 4-Methylene-L-glutamic acid CAS No. 16804-57-2

4-Methylene-L-glutamic acid

Cat. No. B1218848
CAS RN: 16804-57-2
M. Wt: 159.14 g/mol
InChI Key: RCCMXKJGURLWPB-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methylene-L-glutamic acid is the L-enantiomer of 4-methyleneglutamic acid. It is a non-proteinogenic L-alpha-amino acid and a 4-methyleneglutamic acid. It is a conjugate acid of a 4-methylene-L-glutamate(1-). It is an enantiomer of a 4-methylene-D-glutamic acid.

Scientific Research Applications

Synthesis and Derivatives of 4-Methylene-L-glutamic acid

The scientific applications of 4-Methylene-L-glutamic acid primarily revolve around its role in synthesis and derivative formation. A study highlights the enantioselective synthesis of new 4-substituted glutamic acid derivatives, such as 4-phosphinomethyl and 4-carboxymethyl derivatives, starting from (2S)-N-Boc-tert-butyl-4-methylene glutamate (Wehbe et al., 2004). Another research demonstrates the synthesis of analogs of the neurotransmitter glutamic acid by executing a Heck reaction on 4-methylene glutamic acid analogs, showcasing the high regio- and stereoselectivity in forming trisubstituted olefin derivatives (Sauvagnat et al., 2001). This process underpins the formation of glutamic acid derivatives crucial in neurological studies.

Biomedical and Biochemical Applications

4-Methylene-L-glutamic acid and its derivatives play a significant role in biochemical and biomedical research. The identification of 4-carboxyglutamate sites is crucial in understanding blood coagulation and the binding of calcium ions, and its modification is linked to diseases like osteoporosis and atherosclerosis. Machine learning models have been developed to predict 4-carboxyglutamate sites, underscoring the biological importance of this modification (Shah & Khan, 2020). Additionally, the synthesis of a novel ligand based on a glutamic acid skeleton has shown promising results in bioanalytical time-resolved luminescence microscopy, indicating the potential of glutamic acid derivatives in advanced imaging and analytical techniques (Weibel et al., 2004).

Environmental and Industrial Applications

Beyond biomedical research, 4-Methylene-L-glutamic acid and its derivatives have been explored for their environmental and industrial potential. The compound has been evaluated as an additive for improving the thermal stability and electrochemical activity of all-vanadium redox flow batteries, indicating its utility in energy storage technologies (Liang et al., 2013). Furthermore, the environmental comparison of biobased chemicals from glutamic acid with their petrochemical equivalents illustrates the role of glutamic acid derivatives in promoting sustainable and eco-friendly chemical production (Lammens et al., 2011).

properties

CAS RN

16804-57-2

Product Name

4-Methylene-L-glutamic acid

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

(2S)-2-amino-4-methylidenepentanedioic acid

InChI

InChI=1S/C6H9NO4/c1-3(5(8)9)2-4(7)6(10)11/h4H,1-2,7H2,(H,8,9)(H,10,11)/t4-/m0/s1

InChI Key

RCCMXKJGURLWPB-BYPYZUCNSA-N

Isomeric SMILES

C=C(C[C@@H](C(=O)O)N)C(=O)O

SMILES

C=C(CC(C(=O)O)N)C(=O)O

Canonical SMILES

C=C(CC(C(=O)O)N)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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